molecular formula C25H27N3O3 B2892296 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 898433-34-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2892296
CAS RN: 898433-34-6
M. Wt: 417.509
InChI Key: PTKKRAHNDJQKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sleep and Wakefulness Modulation

  • Orexins are peptides in lateral hypothalamic neurons that play a key role in wakefulness. Research indicates that the blockade of orexin receptors, particularly OX2R, can initiate and prolong sleep. This effect is consistent with the hypothesis of deactivation of the histaminergic system. However, simultaneous inhibition of OX1R can attenuate the sleep-promoting effects mediated by selective OX2R blockade. This could be correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

Chemical Synthesis and Pharmacological Properties

  • Substituted 1-methyl-3,4-dihydro-isoquinolines can be transformed into various compounds with analgesic and spasmolytic properties. This includes compounds with a halogenated phenylethyl group, highlighting their potential in synthesizing therapeutic agents (Brossi et al., 1960).
  • A series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides demonstrated a noticeable increase in analgesic activity when the phenyl ring of the benzyl fragment was replaced with an isosteric heterocycle. Particularly, 3-pyridine derivatives showed this enhancement in analgesic properties (Украинец et al., 2016).

Potential in Cancer Therapy

  • Nitrofuranylmethyl derivatives of anticancer drugs suggest potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors. This includes compounds such as 5-nitrofuran-2-ylmethyl group, which upon biomimetic reduction can trigger the release of parent drugs (Berry et al., 1997).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18(19-8-3-2-4-9-19)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-20-10-5-6-11-21(20)17-28/h2-12,15,18,22H,13-14,16-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKKRAHNDJQKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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